
Molybdenum;oxotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum;oxotin is a compound that combines the unique properties of molybdenum and oxotin Molybdenum is a transition metal known for its high melting point and strength, while oxotin is a lesser-known compound that contributes to the overall stability and reactivity of the combination
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;oxotin typically involves the reaction of molybdenum trioxide (MoO3) with oxotin under controlled conditions. The reaction is carried out in a high-temperature furnace, where the reactants are heated to temperatures exceeding 600°C. The reaction can be represented as follows:
2MoO3+3Oxotin→2Mo(Oxotin)3
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where molybdenum trioxide and oxotin are combined in precise stoichiometric ratios. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The resulting compound is then purified through a series of filtration and crystallization steps to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Molybdenum;oxotin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where oxotin ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H2) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Ligand substitution reactions are carried out using various ligands such as halides, phosphines, and amines under ambient or slightly elevated temperatures.
Major Products Formed
Oxidation: Higher oxidation state compounds such as molybdenum(VI) oxotin.
Reduction: Lower oxidation state compounds such as molybdenum(IV) oxotin.
Substitution: Substituted this compound compounds with different ligands.
科学的研究の応用
Molybdenum;oxotin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in biological redox reactions.
Medicine: Explored for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-strength alloys, electronic components, and as a lubricant in high-temperature applications.
作用機序
The mechanism of action of molybdenum;oxotin involves its ability to undergo redox reactions, cycling between different oxidation states. This redox cycling enables the transfer of electrons and oxygen atoms, making it an effective catalyst in various chemical and biological processes. The molecular targets and pathways involved include enzymes such as xanthine oxidase and aldehyde oxidase, which play crucial roles in metabolic pathways.
類似化合物との比較
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Molybdenum trioxide (MoO3): Used as a catalyst and in the production of molybdenum metal.
Tungsten oxides (WO3): Similar in structure and properties, used in electrochromic devices and catalysts.
Uniqueness
Molybdenum;oxotin is unique due to its combination of molybdenum and oxotin, which imparts distinct chemical and physical properties
特性
CAS番号 |
12673-88-0 |
|---|---|
分子式 |
MoOSn |
分子量 |
230.66 g/mol |
IUPAC名 |
molybdenum;oxotin |
InChI |
InChI=1S/Mo.O.Sn |
InChIキー |
VDDJZJLTGRNDEE-UHFFFAOYSA-N |
正規SMILES |
O=[Sn].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
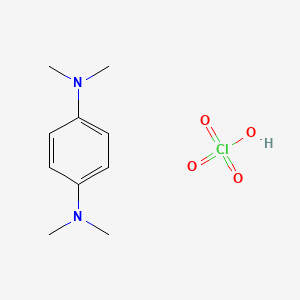
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
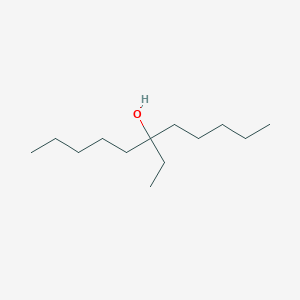
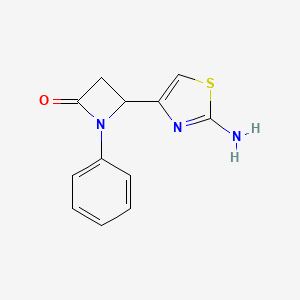
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)

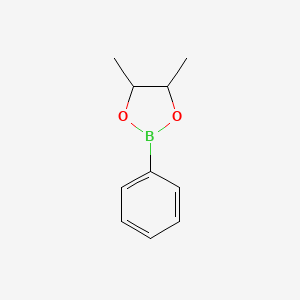
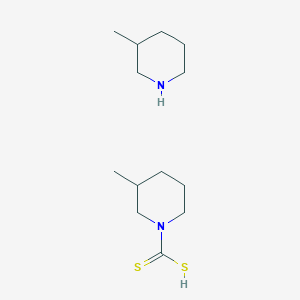
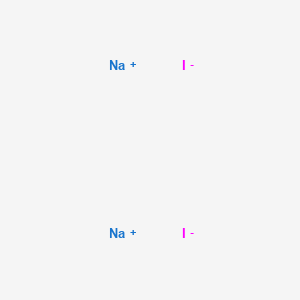
![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
